Propan-2-yl 5-carbamoyl-2-[(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-4-methylthiophene-3-carboxylate
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Overview
Description
PROPAN-2-YL 5-CARBAMOYL-2-(4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a multifaceted structure
Preparation Methods
The synthesis of PROPAN-2-YL 5-CARBAMOYL-2-(4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the thiophene core, followed by the introduction of the carbamoyl and butanamido groups. The final steps involve the addition of the methoxyphenyl and trifluoromethylpyrimidinyl groups. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, as well as the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the methoxyphenyl group allows for oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: The carbamoyl group can undergo reduction reactions, typically using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by nucleophilic or electrophilic reagents.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and amines.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reaction conditions and the functional groups involved .
Scientific Research Applications
PROPAN-2-YL 5-CARBAMOYL-2-(4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of PROPAN-2-YL 5-CARBAMOYL-2-(4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to bind to and modulate the activity of enzymes, receptors, and other proteins. For example, the trifluoromethyl group may enhance the compound’s binding affinity to certain receptors, while the carbamoyl group may facilitate interactions with enzymes involved in metabolic pathways .
Comparison with Similar Compounds
When compared to similar compounds, PROPAN-2-YL 5-CARBAMOYL-2-(4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
PROPAN-2-YL 5-CARBAMOYL-4-METHYL-2-[(2-PHENOXYACETYL)AMINO]THIOPHENE-3-CARBOXYLATE: Lacks the trifluoromethyl and sulfonyl groups, resulting in different reactivity and biological activity.
PROPAN-2-YL 5-CARBAMOYL-2-(4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE: Similar structure but with variations in the positioning of functional groups, leading to differences in chemical behavior and applications.
Properties
Molecular Formula |
C26H27F3N4O7S2 |
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Molecular Weight |
628.6 g/mol |
IUPAC Name |
propan-2-yl 5-carbamoyl-2-[4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanoylamino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C26H27F3N4O7S2/c1-13(2)40-24(36)20-14(3)21(22(30)35)41-23(20)33-19(34)10-7-11-42(37,38)25-31-16(12-18(32-25)26(27,28)29)15-8-5-6-9-17(15)39-4/h5-6,8-9,12-13H,7,10-11H2,1-4H3,(H2,30,35)(H,33,34) |
InChI Key |
XBIRQNDDCKKMOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)CCCS(=O)(=O)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3OC)C(=O)N |
Origin of Product |
United States |
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